molecular formula C10H14N2O4 B1379691 N-methyl-1-(2-pyridinyl)ethanamine oxalate CAS No. 1260763-13-0

N-methyl-1-(2-pyridinyl)ethanamine oxalate

Cat. No.: B1379691
CAS No.: 1260763-13-0
M. Wt: 226.23 g/mol
InChI Key: ARMMRVPVHHXTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for N-methyl-1-(2-pyridinyl)ethanamine oxalate is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 226.23 g/mol . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research on Cu(II) complexes with tridentate ligands, including variants of N-methyl-1-(2-pyridinyl)ethanamine, has demonstrated significant DNA binding properties and nuclease activity. These complexes exhibit minor structural changes in calf thymus DNA, suggesting potential applications in studying DNA interactions and designing therapeutic agents with low toxicity for various cancer cell lines (Kumar et al., 2012).

Catalysis and Polymerization

The synthesis of chiral (pyridyl)imine nickel(II) complexes has been explored, revealing moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. These findings could influence the development of new catalysts for organic synthesis (Kumah et al., 2019). Additionally, Palladium(II) complexes with (pyridyl)imine ligands have shown promise as catalysts for the methoxycarbonylation of olefins, indicating potential applications in industrial processes (Zulu et al., 2020).

Material Science and Corrosion Inhibition

Cadmium(II) Schiff base complexes have been studied for their corrosion inhibition properties on mild steel, presenting a novel bridge between coordination chemistry and materials engineering. This research could contribute to the development of new materials with enhanced resistance to corrosion (Das et al., 2017).

Analytical Chemistry

The determination of related substances in pharmaceutical formulations has been addressed through the development of HPLC methods, showcasing the role of N-methyl-1-(2-pyridinyl)ethanamine oxalate in ensuring the quality and safety of medicinal products (Ron, 2015).

Safety and Hazards

The safety information for N-methyl-1-(2-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) provides more detailed safety and handling information .

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-5-3-4-6-10-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMMRVPVHHXTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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